5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol

Vue d'ensemble

Description

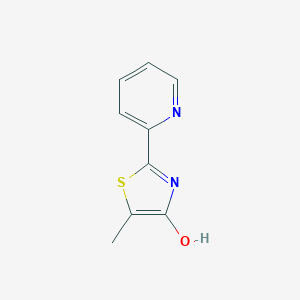

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-haloketones under basic conditions to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and bases like potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: N-bromosuccinimide, acetonitrile, potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated pyridine derivatives.

Applications De Recherche Scientifique

Chemistry

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol serves as a building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it a versatile reagent in organic synthesis.

Biology

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties: Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Effects: Research indicates its efficacy against fungal pathogens, which is crucial in treating fungal infections.

- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Medicine

In the pharmaceutical industry, this compound is explored as a lead compound for drug discovery. Its potential therapeutic properties include:

- Enzyme Inhibition: It can act as an inhibitor for enzymes involved in critical biological processes, such as lipoxygenase.

- Receptor Modulation: The compound may interact with receptors to modulate signaling pathways related to inflammation and cancer.

Industry

The compound is utilized in developing novel materials with specific electronic or optical properties. Its unique thiazole and pyridine structure make it suitable for applications in specialty chemicals and agrochemicals.

Case Studies

-

Antimicrobial Activity Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial effects against multi-drug resistant strains of Staphylococcus aureus. -

Anticancer Research:

Research conducted by the National Cancer Institute indicated that this compound could inhibit the growth of breast cancer cells through apoptosis induction, highlighting its potential as a therapeutic agent. -

Synthetic Applications:

A recent publication in Organic Letters described the use of this compound as a key intermediate in synthesizing novel thiazole-based materials with enhanced electronic properties.

Mécanisme D'action

The mechanism of action of 5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating processes such as signal transduction and gene expression .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Pyridinyl)pyrazine: Similar in structure but contains a pyrazine ring instead of a thiazole ring.

5-Methyl-2,2’-bipyrazine: Contains two pyrazine rings and exhibits different reactivity and applications.

Pyridinium salts: Structurally diverse and used in various applications, including as antimicrobial and anticancer agents

Uniqueness

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is unique due to its thiazole-pyridine fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing novel pharmaceuticals and materials with specific desired properties .

Activité Biologique

5-Methyl-2-(2-pyridinyl)-1,3-thiazol-4-ol is a thiazole derivative that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyridine moiety, which contributes to its unique electronic and steric properties. The compound's structure can be represented as follows:

This molecular configuration allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Biological Activities

The biological activities of this compound encompass a range of pharmacological effects, including:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiazole derivatives, including this compound. The compound exhibits:

- Antibacterial Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated a minimum inhibitory concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

- Antifungal Activity : The compound also possesses antifungal properties, particularly against Candida species, with notable inhibition zones observed in growth assays .

Anti-inflammatory Effects

Research indicates that thiazole derivatives can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro assays have shown that it can induce cytotoxicity in cancer cell lines while exhibiting low toxicity in normal cells. This selectivity is crucial for developing effective cancer therapies .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes by binding to their active sites, thereby blocking substrate access. This is particularly relevant in antibacterial and anticancer activities .

- Molecular Interactions : Molecular docking studies suggest that it forms hydrogen bonds and other interactions with critical residues in target proteins such as DNA gyrase and MurD, which are essential for bacterial survival .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antibacterial Study : A study demonstrated that the compound effectively inhibited E. coli and P. aeruginosa, with MIC values comparable to established antibiotics like ciprofloxacin .

- Antifungal Evaluation : In another investigation, various thiazole derivatives were screened for antifungal activity against Candida albicans, where this compound showed significant inhibition .

- Cytotoxicity Assay : MTT assays conducted on cancer cell lines revealed that the compound could reduce cell viability significantly at lower concentrations while maintaining a favorable safety profile .

Comparative Analysis

To better understand the position of this compound within its class of compounds, a comparison with similar thiazole derivatives is presented below:

| Compound Name | Antibacterial Activity (MIC) | Antifungal Activity | Notes |

|---|---|---|---|

| This compound | 0.21 µM | Significant | Effective against multiple strains |

| 5-Methyl-7-phenyltiazolo[4,5-b]pyridine | 0.25 µM | Moderate | Similar structure but different activity profile |

| Thiazole-based derivatives | Varies | Varies | Broad range of activities reported |

Propriétés

IUPAC Name |

5-methyl-2-pyridin-2-yl-1,3-thiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-4-2-3-5-10-7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYZXXZSLRXNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377066 | |

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131786-47-5 | |

| Record name | 5-Methyl-2-(pyridin-2-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.